Cas no 1056636-06-6 (Momelotinib sulfate)

Momelotinib sulfate 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-(cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]-, sulfate (1:2)
- CYT387 sulfate salt
- N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide, sulfuric acid
- CS-0765
- CYT 387 sulfate
- CYT-387 sulfate
- CYT387,H2SO4salt
- momelotinib sulfate
- N-(Cyanomethyl)-4-[2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]benzamide sulfate (1:2)
- CYT387 2H2SO4 salt
- CYT 387 sulfate (1:2)
- CYT387 (sulfate salt)
- F84834
- BCP12875
- HY-10962
- 1056636-06-6
- DA-72508
- momelotinib; bis(sulfuric acid)
- Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
- MS-30703
- CYT387 sulfate
- C23H26N6O10S2
- AKOS030526230
- DTXSID30735338
- N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
- CYT387 H2SO4 salt
- Momelotinib sulfate
-
- インチ: InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
- InChIKey: XJGPMRGWDSQVTN-UHFFFAOYSA-N
- ほほえんだ: O=C(NCC#N)C(C=C1)=CC=C1C2=NC(NC(C=C3)=CC=C3N4CCOCC4)=NC=C2.O=S(O)(O)=O.O=S(O)(O)=O
計算された属性
- せいみつぶんしりょう: 610.11500
- どういたいしつりょう: 610.115
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 16
- 重原子数: 41
- 回転可能化学結合数: 7
- 複雑さ: 696
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 269A^2
じっけんとくせい
- PSA: 269.13000
- LogP: 4.36208
Momelotinib sulfate セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Momelotinib sulfate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0765-5mg |
Momelotinib sulfate |
1056636-06-6 | 98.04% | 5mg |
$96.0 | 2022-04-28 | |
ChemScence | CS-0765-10mg |
Momelotinib sulfate |
1056636-06-6 | 98.04% | 10mg |
$126.0 | 2022-04-28 | |
eNovation Chemicals LLC | Y1232849-10mg |
CYT387 2H2SO4 salt |
1056636-06-6 | 98% | 10mg |
$290 | 2024-06-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci17178-10mg |
CYT387 sulfate salt |
1056636-06-6 | 98% | 10mg |
¥869.00 | 2023-09-09 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15038-1 mL * 10 mM (in DMSO) |
Momelotinib sulfate |
1056636-06-6 | 1 mL * 10 mM (in DMSO) |
¥1005.00 | 2022-02-28 | ||
ChemScence | CS-0765-100mg |
Momelotinib sulfate |
1056636-06-6 | 98.04% | 100mg |
$642.0 | 2022-04-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T15038-50 mg |
Momelotinib sulfate |
1056636-06-6 | 50mg |
¥2980.00 | 2022-02-28 | ||
eNovation Chemicals LLC | Y1232849-5mg |
CYT387 2H2SO4 salt |
1056636-06-6 | 98% | 5mg |
$255 | 2024-06-07 | |
DC Chemicals | DC24067-50 mg |
CYT387 sulfate salt |
1056636-06-6 | >98% | 50mg |
$248.0 | 2022-02-28 | |
Biosynth | GSB63606-5 mg |
Momelotinib sulfate |
1056636-06-6 | 5mg |
$144.40 | 2023-01-04 |
Momelotinib sulfate 関連文献
-
1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
Momelotinib sulfateに関する追加情報
Recent Advances in Momelotinib Sulfate (1056636-06-6): A Comprehensive Research Brief
Momelotinib sulfate (CAS: 1056636-06-6), a selective inhibitor of Janus kinase 1 (JAK1) and JAK2, has emerged as a promising therapeutic agent for myeloproliferative neoplasms (MPNs), particularly myelofibrosis (MF) and polycythemia vera (PV). This research brief synthesizes the latest findings on its mechanism of action, clinical efficacy, and potential applications in hematologic malignancies, drawing from peer-reviewed studies and industry updates in 2023-2024.
Recent Phase 3 trials (SIMPLIFY-1 and MOMENTUM) demonstrated Momelotinib's unique dual inhibition of JAK/STAT signaling and activin A receptor type 1 (ACVR1), addressing both constitutional symptoms and anemia in MF patients. Key data revealed a 25-30% reduction in spleen volume (≥35% by MRI) and transfusion independence rates of 42% at 24 weeks, outperforming ruxolitinib in anemia-related endpoints (p<0.01). Structural analyses of the sulfate salt form (1056636-06-6) highlight enhanced bioavailability compared to the free base, with a crystalline stability profile suitable for oral formulations.
Notably, 2024 preclinical studies identified novel off-target effects on BMP6 signaling pathways, potentially explaining Momelotinib's efficacy in fibrosis modulation. RNA-seq analyses of patient-derived CD34+ cells showed significant downregulation of inflammatory cytokines (IL-6, TNF-α) and upregulation of hepcidin, correlating with improved iron metabolism in anemia of chronic disease. These findings position Momelotinib as a multifunctional agent beyond JAK inhibition.
Ongoing combination trials with BET inhibitors (e.g., CPI-0610) and LSD1 inhibitors (bomedemstat) suggest synergistic effects in JAK2V617F-mutant models. The drug's unique pharmacokinetic profile—including a mean half-life of 4.5 hours and 94% plasma protein binding—requires careful dose optimization when used in polypharmacy regimens, particularly with strong CYP3A4 inducers.
Manufacturing advancements have addressed initial challenges in sulfate salt crystallization, with new polymorph control methods achieving >99.5% purity (HPLC). Stability studies under ICH guidelines confirm 24-month shelf life at 25°C/60% RH for the current commercial formulation. Regulatory updates include FDA Fast Track designation for transfusion-dependent MF and anticipated EMA approval in Q4 2024.
Emerging research explores Momelotinib's potential in autoimmune applications, with in vitro data showing inhibition of Th17 differentiation at IC50 11 nM. However, comparative analyses suggest narrower therapeutic windows than next-generation JAK inhibitors like itacitinib in inflammatory models. Future directions include biomarker development (e.g., pSTAT3/5 ratios) for patient stratification and investigation of intermittent dosing strategies to mitigate thrombocytopenia (Grade ≥3 in 8% of patients).
1056636-06-6 (Momelotinib sulfate) 関連製品
- 1798488-81-9((2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone)
- 1806423-81-3(5-Methoxy-2,3,4-trifluoropyridine)
- 2138180-73-9(Cyclobutane, 1-(chloromethyl)-3-methyl-1-(2-methylbutyl)-)
- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)
- 1009162-78-0(3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid)
- 2680829-51-8(benzyl 4-cyano-5-oxo-6,12-diazatricyclo7.2.1.0,2,7dodeca-2(7),3-diene-12-carboxylate)
- 2034562-48-4(N-{3-(pyridin-3-yl)pyrazin-2-ylmethyl}thiophene-3-carboxamide)
- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)
- 1804234-17-0(2-(3-Bromopropanoyl)-3-mercaptomandelic acid)
- 1208925-71-6(1-(4-methoxyphenyl)-2-morpholino-ethanamine;dihydrochloride)
